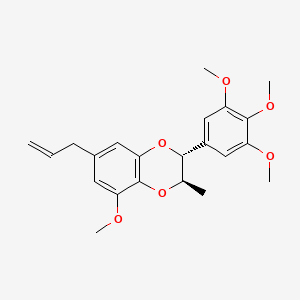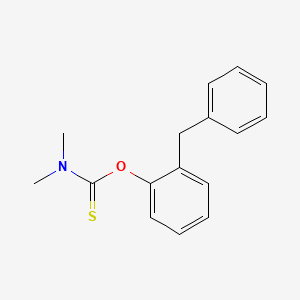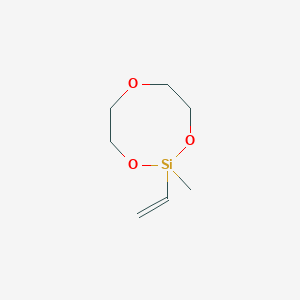
1,6,8-Trimethoxy-9-oxo-9H-xanthen-2-YL acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6,8-Trimethoxy-9-oxo-9H-xanthen-2-YL acetate is a chemical compound belonging to the xanthone family. Xanthones are known for their diverse biological activities and are found in various natural sources, including plants. This compound is characterized by its unique structure, which includes multiple methoxy groups and an acetate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,8-Trimethoxy-9-oxo-9H-xanthen-2-YL acetate typically involves the condensation of salicylic acid or its derivatives with a phenol derivative. This can be achieved through several methods:
Condensation with Salicylic Acid: This method involves the reaction of salicylic acid with a phenol derivative under acidic conditions to form the xanthone core.
Via Benzophenone: Another method involves the use of benzophenone intermediates, which undergo cyclization to form the xanthone structure.
Via Diphenyl Ether Intermediates: This method involves the formation of diphenyl ether intermediates, which then cyclize to form the xanthone core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,6,8-Trimethoxy-9-oxo-9H-xanthen-2-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted xanthones, quinones, and hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,6,8-Trimethoxy-9-oxo-9H-xanthen-2-YL acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other xanthone derivatives.
Medicine: Research has shown its potential in developing therapeutic agents for various diseases.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 1,6,8-Trimethoxy-9-oxo-9H-xanthen-2-YL acetate involves its interaction with various molecular targets and pathways. The xanthone core can modulate pro-inflammatory and anti-inflammatory cytokines, indicating its role in immune cell recruitment . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5,8-Trihydroxy-9-oxo-9H-xanthen-3-yl beta-D-glucopyranoside: This compound shares a similar xanthone core but differs in its hydroxyl and glucopyranoside groups.
3,7,8-Trimethoxy-9-oxo-9H-xanthen-1-yl 6-O-beta-D-ribopyranosyl-beta-D-allopyranoside: Another similar compound with additional methoxy and ribopyranosyl groups.
Uniqueness
1,6,8-Trimethoxy-9-oxo-9H-xanthen-2-YL acetate is unique due to its specific methoxy and acetate groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields.
Eigenschaften
| 114371-79-8 | |
Molekularformel |
C18H16O7 |
Molekulargewicht |
344.3 g/mol |
IUPAC-Name |
(1,6,8-trimethoxy-9-oxoxanthen-2-yl) acetate |
InChI |
InChI=1S/C18H16O7/c1-9(19)24-12-6-5-11-16(18(12)23-4)17(20)15-13(22-3)7-10(21-2)8-14(15)25-11/h5-8H,1-4H3 |
InChI-Schlüssel |
HAKRKFQWTHFGHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C2=C(C=C1)OC3=C(C2=O)C(=CC(=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide](/img/structure/B14288157.png)
![N~3~-[(2,6-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14288165.png)







![4-[(Benzyloxy)methyl]cyclohex-2-en-1-one](/img/structure/B14288241.png)
